molecular formula C15H18F3NO6 B13522816 Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate succinate

Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate succinate

Cat. No.: B13522816
M. Wt: 365.30 g/mol
InChI Key: NCSMQDZMPRBOEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid; methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate typically involves the reaction of 2,4,5-trifluorobenzaldehyde with a suitable amine under controlled conditions . The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors and purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid; methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Butanedioic acid; methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of butanedioic acid; methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity, leading to various biological and chemical outcomes .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Butanedioic acid; methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its trifluorophenyl group contributes to its stability and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C15H18F3NO6

Molecular Weight

365.30 g/mol

IUPAC Name

butanedioic acid;methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate

InChI

InChI=1S/C11H12F3NO2.C4H6O4/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12;5-3(6)1-2-4(7)8/h3,5,7H,2,4,15H2,1H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

NCSMQDZMPRBOEW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CC1=CC(=C(C=C1F)F)F)N.C(CC(=O)O)C(=O)O

Origin of Product

United States

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